Cas no 2171518-84-4 (tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)

Tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[5.5]undecane core with a tert-butyl carboxylate protecting group and a 2-methylpropyl substituent. This structure is valuable in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of bioactive molecules. The tert-butyloxycarbonyl (Boc) group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The spirocyclic framework contributes to conformational rigidity, which can improve binding affinity in drug design. Its well-defined stereochemistry and modular functionalization potential make it a versatile building block for pharmaceutical research and complex molecule synthesis.
tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate structure
2171518-84-4 structure
Product Name:tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate
CAS No:2171518-84-4
MF:C17H32N2O3
MW:312.447585105896
CID:6339629
PubChem ID:165821895
Update Time:2025-06-28

tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate
    • 2171518-84-4
    • tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
    • EN300-1640800
    • Inchi: 1S/C17H32N2O3/c1-13(2)11-14-17(21-10-8-18-14)7-6-9-19(12-17)15(20)22-16(3,4)5/h13-14,18H,6-12H2,1-5H3
    • InChI Key: KOYUNMPCUIGHEY-UHFFFAOYSA-N
    • SMILES: O1CCNC(CC(C)C)C21CN(C(=O)OC(C)(C)C)CCC2

Computed Properties

  • Exact Mass: 312.24129289g/mol
  • Monoisotopic Mass: 312.24129289g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.8Ų

tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate Pricemore >>

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Additional information on tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate

Professional Introduction to Tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate (CAS No. 2171518-84-4)

Tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate, with the CAS number 2171518-84-4, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of spirocyclic oxadiazaspiro compounds, which are known for their unique structural features and potential biological activities. The presence of multiple heterocyclic rings and functional groups makes this molecule a subject of intense study for its potential applications in drug discovery and material science.

The molecular structure of tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate consists of a spirocyclic core formed by the fusion of an oxadiazole ring with a spirocyclic undecane backbone. This core is further functionalized with tert-butyl and 2-methylpropyl groups, which contribute to the compound's overall steric bulk and hydrophobicity. Additionally, the carboxylate group at the 8-position provides a site for further chemical modification, enabling the synthesis of derivatives with tailored properties.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit multiple biological activities. Spirocyclic oxadiazaspiro compounds, in particular, have shown promise as scaffolds for the development of novel therapeutic agents. The rigid spirocyclic structure helps in maintaining the conformational stability of these molecules, which is crucial for their interaction with biological targets. Furthermore, the presence of oxygen and nitrogen heteroatoms in the structure enhances their potential for hydrogen bonding and electrostatic interactions with biological receptors.

One of the most compelling aspects of tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate is its potential as a building block for drug discovery. Researchers have been exploring its utility in synthesizing novel molecules that target various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The spirocyclic core provides a unique scaffold that can be modified to enhance binding affinity and selectivity towards specific biological targets. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors involved in cancer cell proliferation and apoptosis.

The synthesis of tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. The spirocyclic formation is typically achieved through cycloaddition reactions between appropriate precursors, followed by functional group modifications to introduce the desired substituents. Advanced synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have been employed to improve yield and purity.

The pharmacological properties of this compound have been extensively studied in recent years. Preclinical studies have demonstrated that derivatives of spirocyclic oxadiazaspiro compounds can exhibit significant anti-inflammatory and analgesic effects. These findings are particularly intriguing given the increasing demand for alternative treatments to conventional nonsteroidal anti-inflammatory drugs (NSAIDs). The unique structural features of these compounds may offer advantages such as reduced side effects and improved efficacy.

In addition to their pharmaceutical applications, spirocyclic oxadiazaspiro compounds like tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate have shown potential in material science. Their rigid structures and tunable properties make them suitable candidates for applications in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Researchers are exploring ways to incorporate these molecules into advanced materials that could enhance performance and durability.

The future direction of research on this compound is likely to focus on further optimization of its synthetic routes and exploration of its biological activities. Advances in computational chemistry and molecular modeling are expected to play a crucial role in designing new derivatives with enhanced properties. Additionally, interdisciplinary approaches combining organic chemistry with biochemistry and pharmacology will be essential in uncovering the full therapeutic potential of these spirocyclic compounds.

In conclusion, tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate represents a fascinating example of how structural complexity can lead to novel biological activities. Its unique spirocyclic core and functional groups make it a valuable scaffold for drug discovery and material science applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to various fields.

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